1-cyclopentyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGOKLFLQUOZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360117 | |
| Record name | 1-cyclopentyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3702-09-8 | |
| Record name | 1-cyclopentyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Cyclopentyl 1h Pyrazol 5 Amine and Its Derivatives
Established Synthetic Routes for 5-Aminopyrazoles
The synthesis of 5-aminopyrazoles is a well-established field, with several classical methods forming the foundation for more complex molecular architectures. beilstein-journals.orgnih.gov These routes are often characterized by their reliability and the use of readily available starting materials.
Cyclocondensation Approaches
One of the most versatile and widely used methods for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 5-aminopyrazole. beilstein-journals.org The reaction of a β-ketonitrile with a hydrazine involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by cyclization through the attack of the other nitrogen on the nitrile carbon. beilstein-journals.org
This approach has been successfully applied to the synthesis of a wide array of 5-aminopyrazole derivatives with various substituents. nih.gov For instance, the condensation of alkyl- or arylhydrazine hydrochlorides with 4-cyano-3-oxotetrahydrothiophene in refluxing ethanol (B145695) provides thienopyrazoles in excellent yields. nih.gov
Isoxazole (B147169) Ring-Opening and Enaminonitrile Reactions
Alternative pathways to 5-aminopyrazoles involve the ring-opening of isoxazoles and reactions of enaminonitriles. Isoxazoles can be considered synthetic equivalents of β-ketonitriles and can be converted to aminopyrazoles. researchgate.net This transformation can be achieved in a single step using hydrazine to both open the isoxazole ring and form the pyrazole (B372694), or in a two-step process involving ring opening with a base to form a ketonitrile intermediate, followed by reaction with hydrazine. researchgate.net
Enaminonitriles also serve as valuable precursors for the synthesis of 5-aminopyrazoles. nih.gov These compounds can react with hydrazine derivatives to afford the target pyrazole core. nih.gov For example, enaminonitrile 2 has been utilized as a key intermediate for the synthesis of various polyfunctionally substituted heterocycles, including pyrazoles, through its reactions with N-nucleophiles. nih.gov
Advanced Synthetic Strategies Applied to 1-Cyclopentyl-1H-pyrazol-5-amine and Analogues
In addition to the classical methods, modern synthetic chemistry has introduced a range of advanced strategies that offer improved efficiency, selectivity, and access to novel derivatives of this compound.
Transition Metal-Catalyzed Reactions (e.g., Rh(III)-catalyzed C-H activation/cyclization cascades)
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrazole synthesis is no exception. Rhodium(III)-catalyzed C-H activation and cyclization cascades have emerged as powerful tools for the construction of pyrazole-containing systems. researchgate.netrsc.org These reactions allow for the direct functionalization of C-H bonds, offering a more atom-economical and efficient approach compared to traditional cross-coupling methods. researchgate.net For instance, a Rh(III)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides has been developed for the divergent synthesis of pyrazolo[1,5-a]quinazolines. rsc.org This method demonstrates broad substrate scope and high functional group tolerance. rsc.org Another example is the Rh(III)-catalyzed redox-neutral C-H activation of pyrazolones with alkynes to synthesize N-substituted indoles. nih.gov
Oxidative Dehydrogenative Coupling Strategies
Oxidative dehydrogenative coupling represents another modern strategy for the formation of new bonds. In the context of pyrazole chemistry, this approach has been utilized for the selective synthesis of azopyrrole derivatives from pyrazol-5-amines. nih.govacs.org These reactions can simultaneously install C-I and N-N bonds through iodination and oxidation. nih.govacs.org Copper-catalyzed oxidative coupling of pyrazol-5-amines has also been developed to directly form azopyrroles. nih.govacs.org
Microwave, Ultrasound, and Mechanochemical Assisted Synthesis
The application of non-conventional energy sources like microwaves, ultrasound, and mechanochemistry has significantly enhanced the efficiency and sustainability of organic synthesis. rsc.org These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. beilstein-journals.orgnih.gov
Microwave-assisted synthesis has been effectively employed in the preparation of 5-aminopyrazol-4-yl ketones from β-ketonitriles. nih.gov The use of microwave irradiation can significantly accelerate the heterocyclocondensation step with a hydrazine. nih.gov Similarly, ultrasound irradiation has been shown to be beneficial in the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles. nih.gov Mechanochemical methods, while less common, offer a solvent-free and environmentally friendly alternative for pyrazole synthesis. rsc.org
Solid-Support Synthesis Techniques
The synthesis of 5-aminopyrazole derivatives, including structures analogous to this compound, has been effectively adapted to solid-phase methodologies, offering significant advantages for combinatorial chemistry and library generation. beilstein-journals.orgnih.gov These techniques facilitate high-throughput synthesis and purification by anchoring the pyrazole precursors to a solid support.
One common strategy involves the use of resin-immobilized β-ketoamides as starting materials. nih.govacs.org In a typical procedure, a resin-bound β-ketoamide is treated with a hydrazine, such as cyclopentylhydrazine, and a thionating agent like Lawesson's reagent. The mixture is heated in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and pyridine, to yield the resin-bound 5-aminopyrazole. nih.govacs.org The final product is then cleaved from the solid support, often by treatment with an acid like trifluoroacetic acid (TFA). nih.govacs.org
Another powerful solid-phase approach is the "catch and release" strategy. beilstein-journals.org This method can involve a three-component, two-step synthesis where a β-ketoacetonitrile derivative condenses with an isothiocyanate. The resulting thiolate anion is captured in situ by a resin, such as Merrifield resin. beilstein-journals.org Subsequent reaction of the resin-bound intermediate with a hydrazine, followed by release from the support and intramolecular cyclization, affords the desired 3,4,5-trisubstituted pyrazoles. beilstein-journals.org
Gao and Lam developed a solid-phase synthesis of 5-aminopyrazoles using Wang resin. beilstein-journals.org The resin is first activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then treated with hydrazine hydrate (B1144303) to form a hydrazide resin. This resin is subsequently reacted with an ethoxyethylidene malononitrile (B47326) derivative to produce the resin-bound 5-aminopyrazole, which can be used as a precursor for further reactions. beilstein-journals.org
These solid-phase methods are valued for their efficiency and adaptability, allowing for the creation of diverse libraries of pyrazole derivatives for screening purposes. beilstein-journals.org
Derivatization Pathways and Functionalization of the Pyrazole Ring System
The this compound scaffold possesses multiple reactive sites, making it an excellent substrate for a variety of derivatization and functionalization reactions. The pyrazole ring itself, particularly the C-4 position, and the exocyclic 5-amino group are key handles for introducing chemical diversity. These transformations enable the synthesis of a broad spectrum of derivatives, including halogenated compounds, sulfonamides, and complex fused heterocyclic systems. nih.govnih.govbeilstein-journals.orgnih.gov
Halogenation Reactions (e.g., C-H halogenation)
Direct C-H halogenation of the pyrazole ring, especially at the C-4 position, is a fundamental transformation for creating valuable synthetic intermediates. beilstein-archives.org For 3-aryl-1H-pyrazol-5-amines, a direct and efficient C-H halogenation has been developed using N-halosuccinimides (NXS, where X = Cl, Br, or I) as readily available and safe halogenating agents. beilstein-archives.orgresearchgate.netbeilstein-archives.org
This metal-free protocol is typically performed at room temperature and demonstrates broad substrate scope and good functional group tolerance. beilstein-archives.orgbeilstein-archives.org The reaction is often conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can act as both the solvent and a catalyst for the halogenation process. beilstein-archives.orgresearchgate.net The method has been successfully applied to substrates with or without protecting groups on the pyrazole nitrogen or the 5-amino group. beilstein-archives.org For instance, the reaction of 3-phenyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can yield the corresponding 4-bromo and 4-iodo derivatives in good yields. beilstein-archives.org
Table 1: C-H Halogenation of 3-Aryl-1H-pyrazol-5-amine Derivatives
| Substrate | Halogenating Agent | Product | Yield (%) |
|---|---|---|---|
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95% |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 96% |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NCS | 4-chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 72% |
| 3-phenyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 70% |
| 3-phenyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-phenyl-1H-pyrazol-5-amine | 80% |
Data sourced from He et al. (2021) beilstein-archives.org
The resulting 4-halogenated pyrazoles are versatile building blocks for further synthetic modifications. beilstein-archives.orgresearchgate.net
Reactions Involving Nitrogen as a Nucleophile (e.g., sulfonamidation, condensation reactions)
The 5-amino group of the pyrazole ring is a key nucleophilic center, readily participating in reactions such as sulfonamidation and condensations.
Sulfonamidation: The synthesis of pyrazole-based benzenesulfonamides can be achieved through the reaction of a pyrazol-5-amine with a sulfonyl chloride. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts efficiently with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (B128534) in acetonitrile (B52724) to yield the corresponding N-tosylbenzenesulfonamide derivative. researchgate.net
Condensation Reactions: 5-Aminopyrazoles are crucial precursors for synthesizing fused heterocyclic systems through condensation reactions with 1,3-bielectrophilic reagents like β-dicarbonyl compounds. nih.govbeilstein-journals.orgnih.gov This reaction, often proceeding under acidic or basic conditions, involves the nucleophilic attack of the 5-amino group on a carbonyl carbon, followed by cyclization and dehydration to form a new ring fused to the pyrazole core. nih.gov This is a primary method for constructing pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov Similarly, condensation with enaminones can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov
Reactions Involving Carbon as a Nucleophile (e.g., C-4 dicarbonylation)
The pyrazole ring can also react as a nucleophile, particularly at the C-4 position, which can be functionalized through various C-C bond-forming reactions.
An iodine-promoted cascade reaction provides a route to 3,4-dicarbonyl-substituted pyrazoles. rsc.org This method involves the reaction of 1,3-dicarbonyl compounds with oxamic acid thiohydrazides in the presence of iodine. The process proceeds through a sequence of imination, halogenation, cyclization, and ring contraction to afford highly functionalized pyrazoles under mild conditions. rsc.org While not a direct dicarbonylation of a pre-formed pyrazole, it highlights a strategy to access C4-functionalized pyrazoles with dicarbonyl motifs.
Furthermore, palladium-catalyzed C-H arylation can be directed to the C-5 position by using a removable blocking group at the C-4 position. academie-sciences.fr For instance, an ester substituent at C-4 effectively directs the arylation to C-5. Subsequent removal of the ester group via decarboxylation yields the C-5 arylated pyrazole, demonstrating a method to control regioselectivity in C-H functionalization reactions on the pyrazole core. academie-sciences.fr
Formation of Fused Heterocyclic Systems
The condensation of this compound and its analogs with various reagents is a powerful strategy for constructing fused heterocyclic systems with significant chemical and medicinal interest. beilstein-journals.orgnih.gov
Pyrazolo-quinazolines: Several methods exist for the synthesis of pyrazolo[1,5-a]quinazolines and their isomers like pyrazolo[5,1-b]quinazolines and pyrazolo[1,5-c]quinazolines. A rhodium(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynoates or alkynamides provides a divergent route to substituted pyrazolo[1,5-a]quinazolines. rsc.org Another approach involves a copper-catalyzed tandem reaction of 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds and aqueous ammonia (B1221849) to form pyrazolo[1,5-c]quinazolines. acs.org Additionally, three-component reactions of benzaldehydes, dimedone, and 1H-pyrazole-3,5-diamine can regioselectively produce pyrazolo[5,1-b]quinazolines. researchgate.net
Table 2: Selected Synthetic Routes to Pyrazolo-quinazolines
| Fused System | Starting Materials | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline | Phenyl-1H-pyrazol-5-amine, Alkyne ester/amide | Rh(III) catalyst | rsc.org |
| Pyrazolo[1,5-c]quinazoline | 5-(2-Bromoaryl)-1H-pyrazole, Carbonyl compound, Ammonia | Copper catalyst | acs.org |
Pyrazolo-pyridines: The synthesis of pyrazolo-fused pyridines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines, is well-established. Pyrazolo[3,4-b]pyridines can be synthesized through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones in an ionic liquid. nih.gov Another route involves the acid-catalyzed reaction of enaminones with 5-aminopyrazoles. nih.gov The synthesis of pyrazolo[1,5-a]pyridines can be achieved via an oxidative [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.org
Pyrimido-pyrazoles: Pyrazolo[1,5-a]pyrimidines are among the most common fused systems derived from 5-aminopyrazoles. beilstein-journals.orgnih.gov The most frequent synthetic strategy is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov For example, the reaction of 5-aminopyrazoles with chalcones in the presence of a base like potassium hydroxide (B78521) affords 5,7-diarylpyrazolo[1,5-a]pyrimidines. nih.gov Multicomponent reactions have also been developed; for instance, a four-component synthesis involving barbituric acids, 1H-pyrazol-5-amines, aromatic aldehydes, and an additional component can yield complex pyrazole-based pyrimido[4,5-d]pyrimidines. researchgate.netmdpi.com
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural elucidation of 1-cyclopentyl-1H-pyrazol-5-amine.
In the ¹H NMR spectrum, specific resonances are anticipated for the protons of the cyclopentyl group and the pyrazole (B372694) ring. The methine proton of the cyclopentyl group directly attached to the pyrazole nitrogen is expected to appear as a multiplet, shifted downfield due to the influence of the heterocyclic ring. The methylene (B1212753) protons of the cyclopentyl ring would likely present as overlapping multiplets in the aliphatic region. For the pyrazole ring, two distinct signals corresponding to the vinyl protons are expected. The protons of the primary amine group (NH₂) may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbons of the pyrazole ring would resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the amine substituent. The carbons of the cyclopentyl group would appear in the aliphatic region of the spectrum.
A study on the closely related compound, 3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-amine, revealed a ¹H NMR spectrum with a multiplet at 4.43 ppm for the cyclopentyl methine proton, and multiplets for the cyclopentyl methylene protons between 1.59 and 2.16 ppm. escholarship.org A singlet for the pyrazole proton was observed at 5.42 ppm. escholarship.org While not identical, these values provide a reasonable approximation for the expected chemical shifts in this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyrazole-CH | 5.0 - 6.0 | d |
| Pyrazole-CH | 7.0 - 7.5 | d |
| Cyclopentyl-CH | 4.0 - 4.5 | p |
| Cyclopentyl-CH₂ | 1.5 - 2.2 | m |
| NH₂ | Variable | br s |
Note: Predicted values are based on general principles and data from analogous compounds. d = doublet, p = pentet, m = multiplet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyrazole-C (quaternary) | 140 - 155 |
| Pyrazole-CH | 90 - 100 |
| Pyrazole-CH | 130 - 140 |
| Cyclopentyl-CH | 55 - 65 |
| Cyclopentyl-CH₂ | 20 - 35 |
Note: Predicted values are based on general principles and data from analogous compounds.
Vibrational Spectroscopy for Functional Group Characterization (e.g., FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentyl group and the pyrazole ring would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. Finally, the N-H bending vibration of the amine group would likely be present around 1550-1650 cm⁻¹.
Table 3: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic/vinyl) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C / C=N Stretch (pyrazole ring) | 1400 - 1650 |
| N-H Bend (amine) | 1550 - 1650 |
Note: Predicted values are based on general principles of infrared spectroscopy.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (C₈H₁₃N₃), the expected molecular weight is approximately 151.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 151. The fragmentation pattern would likely involve the loss of the cyclopentyl group or fragments thereof, as well as fragmentation of the pyrazole ring, providing further structural confirmation. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | 151 | Molecular Ion |
| [M - C₅H₉]⁺ | 82 | Loss of cyclopentyl group |
Note: Predicted values are based on the molecular formula and common fragmentation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with conjugated systems.
The pyrazole ring in this compound constitutes a chromophore that is expected to absorb in the UV region. The electronic transitions would likely be of the π → π* type, characteristic of conjugated systems. The position of the maximum absorbance (λ_max) would be influenced by the solvent and the substituents on the pyrazole ring. The amine group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorbance compared to an unsubstituted pyrazole.
Table 5: Predicted UV-Vis Spectral Data for this compound
| Transition Type | Expected λ_max (nm) |
| π → π* | 220 - 280 |
Note: Predicted value is a general range for substituted pyrazoles.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information. It would confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the conformation of the cyclopentyl group relative to the pyrazole ring. Furthermore, it would reveal details about the intermolecular hydrogen bonding interactions involving the amine group, which govern the packing of the molecules in the solid state. To date, no public crystal structure data for this compound has been reported.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties.
For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are standard for optimizing the molecular structure. asrjetsjournal.org Such studies on related compounds, like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have confirmed that the pyrazole ring system often adopts a planar conformation. nih.gov This planarity indicates a well-defined two-dimensional geometry for the core structure. nih.gov
Quantum chemical calculations derived from DFT also provide insights into the molecule's stability and reactivity. nih.gov Parameters such as ionization potential, electron affinity, and chemical hardness can be calculated to predict the molecule's behavior in chemical reactions. asrjetsjournal.org For instance, studies on pyrazole carbaldehyde have used DFT to calculate a range of thermochemical and reactivity descriptors, shedding light on its molecular properties. asrjetsjournal.org These analyses help confirm the structure and identify the chemical reactivity of various functional sites on the molecule. nih.gov
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Pyrazole Ring System (Note: This table is illustrative of typical DFT results for a pyrazole derivative, not specific experimental data for 1-cyclopentyl-1H-pyrazol-5-amine.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N1-N2 | 1.35 |
| Bond Length | N2-C3 | 1.33 |
| Bond Length | C3-C4 | 1.41 |
| Bond Length | C4-C5 | 1.38 |
| Bond Length | C5-N1 | 1.37 |
| Bond Angle | C5-N1-N2 | 112.0 |
| Bond Angle | N1-N2-C3 | 105.5 |
| Dihedral Angle | N2-N1-C5-C4 | 0.5 |
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. derpharmachemica.com By mapping properties like d_norm (a normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified, appearing as red spots that highlight interactions such as hydrogen bonds. nih.gov
This analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). researchgate.net These plots provide a quantitative percentage breakdown of the various types of interactions.
Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyrazole Derivative (Note: This table is based on findings for analogous compounds like those cited and is for illustrative purposes.)
| Interaction Type | Contribution (%) | Appearance in Fingerprint Plot |
|---|---|---|
| H···H | ~67% | Large, diffuse region indicating van der Waals forces |
| C···H / H···C | ~12% | "Wings" on the sides of the main plot |
| N···H / H···N | ~11% | Sharp, distinct "spikes" indicative of hydrogen bonding |
| C···C | ~3% | Present at longer distances, indicating π-π stacking |
| Other | <2% | Minor contributions |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions from DFT calculations into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. q-chem.com This allows for a straightforward determination of the primary Lewis structure, bond types, and hybridization. q-chem.comwisc.edu
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). researchgate.net This energy represents the stabilization resulting from the delocalization of electron density from a filled "donor" NBO (like a bond or lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). researchgate.net These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability. The NBO method provides valuable insights into chemical bonding, charge distribution, and the electronic interactions that govern the molecule's structure and reactivity. rsc.orgmpg.de
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) Studies
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the amino group are often identified as electron-rich, nucleophilic centers. researchgate.net
Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net These FMO analyses are fundamental in predicting how the molecule will interact with other species and its potential for applications in areas like optoelectronics. nih.gov
Table 3: Illustrative FMO Data for a Pyrazole Derivative (Note: This table demonstrates typical data from an FMO analysis and is not specific to this compound.)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E_HOMO | -6.2 | Electron-donating capability |
| E_LUMO | -1.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.7 | Indicates high chemical stability |
Molecular Docking Studies (in relation to biological activity prediction)
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov
For pyrazole derivatives, which are known to exhibit a wide range of biological activities, docking studies are often performed to understand their mechanism of action. nih.govjmolekul.com For example, pyrazole compounds have been docked into the active sites of targets like Epidermal Growth Factor Receptor (EGFR) kinase to predict their potential as anticancer agents. nih.gov The results of these simulations highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. This information is invaluable for predicting biological activity and for the rational design of new, more potent analogues. nih.gov
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Reactivity of the Amino Group (N-nucleophile)
The exocyclic amino group at the C5 position of the pyrazole (B372694) ring is a primary site of nucleophilic reactivity. nih.gov This reactivity is fundamental to many synthetic transformations, allowing for the construction of more complex molecular architectures. The lone pair of electrons on the nitrogen atom readily attacks electrophilic species, leading to a variety of functionalized pyrazole derivatives.
Studies on substituted 5-aminopyrazoles have demonstrated that the nucleophilicity of the amino group, along with other sites in the molecule, influences reaction pathways and product formation in multicomponent reactions. publish.csiro.au The reactivity of this amino group is crucial for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. nih.govnih.govresearchgate.netencyclopedia.pubnih.gov
The nucleophilic character of the amino group can be exploited in various reactions, including:
Acylation: Reaction with acylating agents to form amide derivatives.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
Condensation: Reaction with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or to initiate cyclization cascades. researchgate.netscirp.org
The relative nucleophilicity of the amino group compared to other potential nucleophilic sites in the molecule, such as the N1 nitrogen and the C4 carbon, is a key factor in determining the outcome of a reaction. nih.govpublish.csiro.au
Carbon-Centered Reactivity (C-nucleophile)
While the amino group is a prominent nucleophilic center, the pyrazole ring itself, particularly the C4 carbon, exhibits nucleophilic character. researchgate.netrrbdavc.orgquora.com The electron-donating nature of the amino group at C5 enhances the electron density at the C4 position, making it susceptible to attack by electrophiles. quora.comchemicalbook.com This C4-nucleophilicity is a hallmark of the 5-aminopyrazole scaffold.
The nucleophilicity of the C4 position is evident in various electrophilic substitution reactions. rrbdavc.org In the context of multicomponent reactions, the C4 carbon can act as a nucleophile, competing with the amino group and the ring nitrogens to attack electrophilic partners. publish.csiro.au The balance between N-nucleophilicity and C-nucleophilicity can be influenced by reaction conditions and the nature of the substituents on the pyrazole ring. publish.csiro.au
For instance, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds, there is debate over whether the initial attack occurs from the amino group or the C4 carbon. mdpi.com However, in reactions with α,β-unsaturated ketones, the C4 carbon is often considered the more potent nucleophile, initiating a Michael addition. mdpi.com This dual reactivity allows for the construction of a wide array of fused and substituted pyrazole derivatives.
Mechanistic Pathways of Annulation and Cyclization Reactions
1-Cyclopentyl-1H-pyrazol-5-amine and its analogs are valuable building blocks for the synthesis of fused heterocyclic systems through annulation and cyclization reactions. These reactions typically involve the reaction of the bifunctional 5-aminopyrazole with a 1,3-dielectrophile. nih.govencyclopedia.pub
A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. The general mechanism involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. encyclopedia.pubresearchgate.netresearchgate.net The reaction proceeds through an initial nucleophilic attack, either by the exocyclic amino group or the endocyclic N1 nitrogen, on one of the carbonyl groups of the dielectrophile. This is followed by an intramolecular cyclization and dehydration to yield the final fused ring system. researchgate.netresearchgate.net The regiochemical outcome of this reaction can be influenced by the substituents on both the pyrazole and the dielectrophile.
Similarly, the synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govmdpi.com The mechanistic pathway can vary, with the initial step being either a Michael addition of the C4-nucleophile or a condensation reaction at the amino group. nih.govmdpi.com Subsequent cyclization and aromatization lead to the formation of the pyrazolo[3,4-b]pyridine core. Multicomponent reactions involving an aldehyde, a 1,3-dicarbonyl compound, and a 5-aminopyrazole also provide a convergent route to this scaffold. nih.gov
Recent advances have also explored oxidative annulation reactions, for example, the [3+2+1] annulation of aldehydes, 5-aminopyrazoles, and nitriles to form pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net These reactions often proceed through complex mechanistic cascades involving multiple bond-forming events.
Oxidative Coupling Mechanisms
Oxidative coupling reactions represent a powerful tool for the dimerization and cross-coupling of 5-aminopyrazole derivatives, leading to the formation of novel azo compounds and fused polycyclic systems. nih.govnih.govacs.orgwikipedia.org These reactions typically employ a metal catalyst, such as copper or palladium, and an oxidant. nih.govmdpi.comrsc.org
One area of investigation has been the selective formation of azopyrroles through the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.govnih.govacs.org The mechanism can be controlled by the catalytic system. For example, an iodine-mediated reaction can lead to a product with both C-I and N-N bonds formed through intermolecular iodination and oxidation. nih.gov A proposed mechanism involves the formation of an iodo-substituted imine cation, which tautomerizes to an enamine. This intermediate then undergoes radical cation formation and coupling to eventually form the azo product. nih.gov
Alternatively, a copper-catalyzed system can promote the direct oxidative coupling of pyrazol-5-amines to form azopyrroles. nih.govacs.org This process is believed to involve a single-electron transfer (SET) from the arylamino group to the copper(II) catalyst, generating an arylamino radical cation which then couples and oxidizes to the final azo compound. nih.gov
Furthermore, copper-promoted dimerization of 5-aminopyrazoles can lead to switchable products like pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comresearchgate.net The selection of the oxidant and catalyst is crucial in directing the reaction towards the desired product. mdpi.comresearchgate.net
Regioselectivity and Stereoselectivity in Reactions Involving this compound and its Analogues
Regioselectivity is a critical consideration in the reactions of this compound and its analogs due to the presence of multiple non-equivalent nucleophilic centers (the exocyclic amino group, the C4 position, and the N1 nitrogen). nih.govpublish.csiro.aubeilstein-journals.org The outcome of a reaction is often a delicate balance of electronic and steric effects, as well as the reaction conditions. wordpress.com
In the synthesis of fused pyrazoles, the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dielectrophile can potentially lead to two different regioisomers, for example, pyrazolo[1,5-a]pyrimidines versus pyrazolo[3,4-b]pyridines. nih.gov The regioselectivity can be controlled by careful choice of substrates and reaction conditions. For instance, in reactions with trifluoromethyl-β-diketones, the reaction pathway can be directed towards either the 4- or 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine isomer by switching between solvent-free and solvent-mediated conditions, which influences the predominant tautomeric form of the diketone. nih.gov The use of fluorinated alcohols as solvents has also been shown to dramatically improve regioselectivity in pyrazole formation. acs.org
Stereoselectivity becomes important when a chiral center is introduced into the molecule. For instance, the synthesis of novel pyrazole derivatives as potent PDE4 inhibitors involved an asymmetric synthesis where a chiral auxiliary, tert-butanesulfinamide, was used to control the stereochemistry of a newly formed chiral center attached to the pyrazole nitrogen. rsc.org This was achieved through the stereoselective addition of an organolithium reagent to a chiral sulfinylimine. rsc.org In another study, the vinylogous addition of 4-alkenyl-5-aminopyrazoles to alkyl trifluoropyruvates proceeded with high diastereoselectivity, yielding highly functionalized tertiary alcohols with a trifluoromethyl group. researchgate.net
Biological Activity Research and Mechanistic Insights
Anti-inflammatory Properties
Derivatives of the pyrazole (B372694) scaffold are well-established for their anti-inflammatory effects, with some compounds being used clinically as anti-inflammatory and analgesic drugs. mdpi.com The 5-aminopyrazole structure, in particular, has been a key component in the design of novel anti-inflammatory agents. Research has shown that certain 5-aminopyrazole derivatives exhibit potent anti-inflammatory activity, often attributed to their ability to inhibit key enzymes in the inflammatory cascade.
For instance, studies on 5-aminopyrazole derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the synthesis of prostaglandins which mediate inflammation. Certain derivatives have shown higher in vitro COX-2 inhibitory activity and better selectivity indices compared to established drugs like Celecoxib. nih.gov This selective inhibition is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Antimicrobial Activities (Antifungal, Antibacterial, Antitubercular)
The pyrazole nucleus is a prominent feature in many compounds developed for their antimicrobial properties. nih.govresearchgate.net Derivatives of 5-aminopyrazole have been synthesized and evaluated for a broad spectrum of activities against various pathogens, including fungi, bacteria, and mycobacteria. mdpi.comnih.gov
Antibacterial and Antifungal Activity: A variety of pyrazole derivatives have been synthesized and show considerable activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.govmdpi.com For example, a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were screened for their antimicrobial efficacy. nih.gov These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and various fungal strains. nih.govmeddocsonline.org Certain compounds within these series have demonstrated potent antimicrobial activity, sometimes comparable or superior to standard control drugs. nih.govnih.gov
The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against various microbial strains, illustrating their broad-spectrum activity.
| Compound Type | Target Microorganism | Activity (MIC in µg/mL) | Reference |
| Pyrazole Carboxamide Derivative (5i) | S. aureus (Gram-positive) | Good Activity | japsonline.com |
| Pyrazole Carboxamide Derivative (5k) | E. coli (Gram-negative) | Good Activity | japsonline.com |
| Pyrazole Carboxamide Derivative (5a, 5i, 5j) | Fungal Strains | Potent Activity | japsonline.com |
| Pyrazolyl 1,3,4-Thiadiazine Derivative (21a) | S. aureus, B. subtilis | 62.5 - 125 | nih.gov |
| Pyrazolyl 1,3,4-Thiadiazine Derivative (21a) | C. albicans, A. niger | 2.9 - 7.8 | nih.gov |
Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and pyrazole-containing compounds have emerged as a promising area of research. nih.gov Numerous pyrazole derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov Some of these compounds have shown potent efficacy against both drug-susceptible and drug-resistant strains of Mtb. japsonline.comnih.gov For instance, certain pyrazole carboxamide derivatives exhibited significant antitubercular activity against the Mtb H37Rv strain, with MIC values as low as 3.12 µg/ml. japsonline.com The structural diversity of pyrazole hybrids, such as those combined with triazole and tetrazole moieties, has also been explored to develop novel antitubercular agents. acs.org
Mechanistic Studies of Antimicrobial Action
Understanding the mechanism by which pyrazole derivatives exert their antimicrobial effects is crucial for the development of more potent and specific drugs. Research has pointed to several modes of action:
Enzyme Inhibition: A primary mechanism is the inhibition of essential bacterial enzymes. Pyrazole analogs have been identified as inhibitors of type II bacterial topoisomerases (like DNA gyrase), which are vital for DNA replication, thereby halting bacterial growth. nih.govnih.gov Other pyrazoles have been found to inhibit N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme involved in the lysine biosynthetic pathway of bacteria. nih.gov
Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to cell death. nih.gov
Quorum Sensing Inhibition: A novel approach to combating bacterial infections is to disrupt quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation. Certain pyrazole derivatives have demonstrated anti-QS activity, reducing the production of virulence factors and inhibiting biofilm formation in pathogens like P. aeruginosa and S. aureus. dntb.gov.uanih.govnih.gov This mechanism offers an alternative to traditional bactericidal or bacteriostatic action, potentially reducing the pressure for resistance development. nih.gov
Relevance in Agrochemical Development
The fungicidal properties of pyrazole derivatives have been successfully harnessed in agriculture. nih.gov The pyrazole ring is a key pharmacophore in the design of modern fungicides used for crop protection. nih.govmdpi.com Several commercial fungicides are succinate dehydrogenase inhibitors (SDHIs) that contain a pyrazole-carboxamide structure. These include major products like bixafen, fluxapyroxad, and penthiopyrad. nih.gov These fungicides are highly effective against a broad spectrum of plant pathogenic fungi. nih.govkissanghar.pk Pyraclostrobin, another pyrazole-based fungicide, acts by interfering with mitochondrial respiration in fungi. kissanghar.pkgoogle.com The development of these compounds is critical for maintaining crop yields and ensuring food security, particularly as fungal pathogens develop resistance to older classes of fungicides. nih.gov
Anticancer and Cytotoxic Activities
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of providing ligands for multiple biological targets, including those relevant to cancer. mdpi.com A vast number of pyrazole derivatives, including 5-aminopyrazoles, have been synthesized and evaluated for their potential as anticancer agents. mdpi.comscirp.orgsrrjournals.com These compounds have shown cytotoxic activity against a wide range of human cancer cell lines, such as those for breast, lung, colon, and leukemia. mdpi.comajol.infomdpi.com
For example, a 5-aminopyrazole derivative bearing a tetrazole substituent displayed potent cytotoxic activity against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. mdpi.com Similarly, other derivatives have shown significant antiproliferative effects, with some compounds exhibiting IC50 values in the low micromolar or even nanomolar range against various cancer cells. srrjournals.commdpi.com
The table below presents the cytotoxic activity of representative pyrazole derivatives against different human cancer cell lines.
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
| 5-Aminopyrazole Derivative (22) | HCT-116 (Colorectal) | 3.18 µM | mdpi.com |
| 5-Aminopyrazole Derivative (22) | MCF-7 (Breast) | 4.63 µM | mdpi.com |
| Thiazolyl-pyrazoline Derivative | MCF-7 (Breast) | 0.07 µM | srrjournals.com |
| Pyrazole Carbaldehyde Derivative (43) | MCF-7 (Breast) | 0.25 µM | mdpi.com |
| Pyrazole Derivative (5b) | K562 (Leukemia) | 0.021 µM | mdpi.com |
| Pyrazole Derivative (5b) | A549 (Lung) | 0.69 µM | mdpi.com |
Inhibition of Cell Growth and Induction of Apoptosis
The anticancer effects of pyrazole derivatives are often mediated by their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis. nih.govwaocp.org Mechanistic studies have revealed several pathways through which these compounds act:
Induction of Apoptosis: Many pyrazole derivatives trigger apoptosis in cancer cells. This is often accompanied by an increase in the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3), and modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. nih.govwaocp.orgrsc.orgnih.gov
Cell Cycle Arrest: These compounds can also halt the cell cycle at specific phases (e.g., the S or G2/M phase), preventing cancer cells from dividing and proliferating. waocp.org
Inhibition of Tubulin Polymerization: Some pyrazoles act as tubulin polymerization inhibitors. By disrupting the dynamics of microtubules, which are essential for cell division, they can effectively block mitosis and lead to cell death. mdpi.comijpsjournal.commdpi.com
Enzyme Inhibition Studies
The biological activities of pyrazole derivatives are frequently linked to their ability to inhibit specific enzymes. mdpi.com This targeted inhibition is a cornerstone of modern drug design. Beyond the COX enzymes and bacterial topoisomerases already mentioned, pyrazoles have been shown to inhibit a range of other important enzymes:
Kinase Inhibition: Pyrazoles are a key structural motif in many kinase inhibitors. They have been successfully incorporated into molecules that target protein kinases involved in cancer cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bruton's Tyrosine Kinase (BTK). mdpi.comnih.govsrrjournals.com The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible inhibitor of BTK used to treat mantle cell lymphoma. nih.gov
Carbonic Anhydrase Inhibition: Certain 5-aminopyrazole derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, which are implicated in tumor progression. mdpi.com Some pyrazoles have also shown inhibitory action against bacterial carbonic anhydrases, linking this activity to their antimicrobial effects. dntb.gov.uanih.gov
Other Enzymes: The inhibitory profile of pyrazoles extends to other enzyme classes as well. Studies have reported pyrazole derivatives that inhibit α-glycosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting their potential for treating conditions like diabetes and neurodegenerative diseases. researchgate.net
Methionine Aminopeptidase (MetAP) Inhibition
Methionine aminopeptidases (MetAPs) are enzymes that play a crucial role in protein synthesis and modification by cleaving the initial methionine residue from new proteins. nih.govmdpi.com This process is vital for the proper function and maturation of many proteins. nih.gov There are two main types in eukaryotes, MetAP1 and MetAP2. mdpi.com The essential nature of MetAPs, particularly in bacteria and for cell proliferation, makes them an attractive target for inhibitor development. nih.govnih.gov While specific studies on 1-cyclopentyl-1H-pyrazol-5-amine's direct inhibition of MetAP are not detailed in the provided results, the broader class of pyrazole-containing molecules has been investigated as inhibitors of various enzymes. The development of potent and selective inhibitors for MetAPs is an active area of research, with a focus on achieving cellular efficacy. nih.gov
α-Glucosidase Enzyme Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.net Pyrazole-based heterocyclic compounds have recently been identified as a promising scaffold for developing α-glucosidase inhibitors. nih.gov Numerous studies have designed and synthesized novel pyrazole derivatives, demonstrating significant in vitro inhibitory effects against α-glucosidase, with some compounds showing much greater potency than the standard drug, acarbose. researchgate.net For example, novel series of pyrazole-glucose hybrids and acyl pyrazole sulfonamides have been developed and shown to be effective, selective inhibitors of α-glucosidase. researchgate.netfrontiersin.org Kinetic studies often reveal a competitive mode of inhibition for these compounds. researchgate.net
| Compound Class | IC50 Range (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| 5-Aryl Pyrazole-Glucose Hybrids | 0.5 - 438.6 | Acarbose | 750.0 |
| Acyl Pyrazole Sulfonamides | 3.47 - 28.27 | Acarbose | 35.1 |
Inhibition of Specific Cellular Proteins (e.g., p56 Lck)
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling protein involved in T-cell activation and immune responses. nih.govnih.gov Inhibition of Lck signaling is a therapeutic target for inflammatory and autoimmune diseases. Research has identified that the aminopyrazole scaffold is a viable starting point for developing Lck inhibitors. For instance, the structurally related compound 5-amino-1-tert-butylpyrazole-4-carboxamide was found to inhibit p56 Lck. researchgate.net Further optimization of novel pyrazolo[1,5a]pyrimidines has led to the development of potent Lck inhibitors with enzymatic, cellular, and in vivo activity. nih.gov
Receptor Antagonism Studies
The aminopyrazole core structure has been incorporated into molecules designed to act as antagonists for various G-protein coupled receptors, indicating its versatility as a pharmacophore.
Neuropeptide Y Receptor Y5 (NPY5) Antagonism
The Neuropeptide Y (NPY) Y5 receptor is a key target in the regulation of energy homeostasis and food intake, making it a focus for the development of anti-obesity therapeutics. nih.gov Several NPY Y5 antagonists have been shown to reduce weight gain in rodent models. researchgate.net Research into pyrazole-based compounds has identified molecules with NPY5 antagonist activity. For example, 5-Amino-1-(4-methylphenyl) pyrazole has been tested as an NPY5 antagonist. researchgate.net A potent and highly selective Y5 receptor antagonist was shown to effectively ameliorate diet-induced obesity in rodents by suppressing body weight gain and improving associated hyperinsulinemia. nih.gov
Corticotrophin-Releasing Factor-1 (CRF-1) Receptor Antagonism
The Corticotrophin-Releasing Factor-1 (CRF-1) receptor plays a central role in mediating the body's response to stress via the hypothalamic-pituitary-adrenal (HPA) axis. nih.govwikipedia.org Overactivity of the CRF system is implicated in anxiety and depression, making CRF-1 receptor antagonists a subject of significant research for treating these conditions. wikipedia.orgnih.gov While many small-molecule CRF-1 antagonists have been developed, some belonging to pyrimidine and pyrazole classes, their clinical efficacy has been limited. nih.govmdpi.com These antagonists work by blocking CRF-1 receptors, thereby attenuating the release of adrenocorticotropic hormone (ACTH) and corticosterone in response to stress. nih.govwikipedia.org
| Compound | Receptor Target | Observed Effect |
|---|---|---|
| R121919 | CRF-1 | Attenuated ACTH and corticosterone response to stress nih.gov |
| Crinecerfont (SSR125543) | CRF-1 | Improved HPA negative feedback in chronically stressed mice mdpi.com |
| NBI 35965 | CRF-1 | Reduces stress-induced ACTH production medchemexpress.com |
Gamma-Aminobutyric Acid (GABA) Receptor Inhibition (Insect vs. Mammalian Selectivity)
The ionotropic gamma-aminobutyric acid (GABA) receptor is the primary target for a class of insecticides known as phenylpyrazoles, such as fipronil. nih.govsemanticscholar.org These compounds act as non-competitive antagonists of the GABA-gated chloride channel. semanticscholar.orgnih.gov The insecticidal efficacy and selective toxicity of these compounds rely on their higher potency for insect GABA receptors compared to mammalian receptors. semanticscholar.org This selectivity is attributed to structural differences in the antagonist binding sites between insect and mammalian GABA receptors. nih.gov Research has shown that specific substitutions on the pyrazole ring and the phenyl group are critical for high binding potency at insect receptors. nih.govresearchgate.net While most GABA antagonists are toxic to both insects and vertebrates, certain classes of compounds exhibit significant selectivity, which is a key goal in insecticide development. nih.gov The differential binding affinity of these compounds to insect versus mammalian receptors is the basis for this selectivity. mdpi.com
Other Reported Biological Activities
While extensive research has been conducted on the diverse biological activities of the pyrazole scaffold, specific studies focusing on the antiviral, analgesic, antipyretic, anti-angiogenic, antioxidant, ulcerogenic, lipid peroxidation, and protein glycation inhibition activities of this compound are not prevalent in the current body of scientific literature. However, the broader class of pyrazole and aminopyrazole derivatives has been the subject of numerous investigations, revealing significant potential across these therapeutic areas. This section will, therefore, discuss the reported findings for various pyrazole derivatives to provide insight into the potential biological profile of this important heterocyclic scaffold.
Antiviral Activity
The pyrazole nucleus is a key component in the development of novel antiviral agents. nih.govnih.gov Researchers have synthesized and evaluated a wide range of pyrazole derivatives, demonstrating their efficacy against various viral pathogens. nih.govrsc.org Studies have shown that these compounds can interfere with different stages of the viral life cycle, including adsorption, replication, and virucidal effects. rsc.org For instance, certain hydroxyquinoline-pyrazole derivatives have shown promising activity against coronaviruses like SARS-CoV-2 and MERS-CoV. rsc.orgrsc.org Similarly, other substituted pyrazoles have been effective against Newcastle disease virus (NDV) and Tobacco Mosaic Virus (TMV). nih.govacs.orgnih.gov
| Compound Class/Derivative | Target Virus | Assay/Model | Key Findings |
| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Plaque reduction assays | Exhibited promising antiviral activity with selectivity. rsc.org Showed multifaceted mechanisms including adsorption inhibition, virucidal effect, and replication inhibition. rsc.org |
| 4-Substituted pyrazole derivatives (e.g., hydrazone 6) | Newcastle Disease Virus (NDV) | Haemagglutination inhibition | Hydrazone 6 and thiazolidinedione derivative 9 achieved 100% protection against NDV. nih.gov |
| Pyrazole derivatives containing an oxime moiety (e.g., 4a, 4g) | Tobacco Mosaic Virus (TMV) | Inactivation effect assay | Compounds 4a and 4g showed inactivation effects against TMV comparable to the commercial agent Ningnanmycin. acs.org |
| Pyrazolaldoxime ester derivatives (e.g., 4l) | Tobacco Mosaic Virus (TMV) | In vivo (tobacco leaves) | Compound 4l showed significant enhancement of disease resistance in tobacco leaves. nih.gov |
Analgesic and Antipyretic Activities
The pyrazole core is a well-established pharmacophore in many analgesic and antipyretic drugs. nih.govmeddocsonline.orgglobalresearchonline.net Numerous studies have explored novel pyrazole derivatives for their potential to alleviate pain through both central and peripheral mechanisms. nih.govzsmu.edu.ua These compounds have been evaluated in various animal models, such as the acetic acid-induced writhing test and the hot-plate test, often showing efficacy comparable or superior to standard drugs like indomethacin. nih.govrjpbr.com For example, the novel pyrazole derivative FR140423 not only demonstrated potent anti-hyperalgesic effects but also a unique morphine-like analgesic effect. nih.gov Some pyrazolone derivatives have also been noted for their antipyretic capabilities. semanticscholar.org
| Compound Class/Derivative | Analgesic Model | Key Findings | Antipyretic Activity |
| FR140423 | Yeast-induced hyperalgesia; Tail-flick test | Anti-hyperalgesic effect was five-fold more potent than indomethacin; also produced a naloxone-blocked analgesic effect. nih.gov | Not specified |
| 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole derivatives | Acetic acid-induced writhing; Hot-plate test | Several derivatives decreased writhing behaviors and prolonged reaction time, indicating both peripheral and central analgesic effects. | Not specified |
| Pyrazolone derivatives (e.g., 9b) | p-Benzoquinone induced writhing | Compound 9b was the best derivative, showing analgesic activity higher than phenylbutazone. jst.go.jp | Mentioned as a general activity of pyrazolones. jst.go.jp |
| 1-phenyl-1H-pyrazole derivatives (e.g., 18, 19, 10b, 11b) | Not specified | Showed appreciable analgesic activity in mice. semanticscholar.org | Showed appreciable antipyretic activity in rats. semanticscholar.org |
| N1-substituted pyrazoles | Not specified | Exhibited good analgesic activity with up to 100% protection. tandfonline.com | Not specified |
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, making anti-angiogenic agents a key area of cancer therapy research. nih.gov Pyrazole derivatives, particularly pyrazolopyrimidines, have been investigated as potent inhibitors of angiogenesis, often by targeting kinase enzymes involved in the vascular endothelial growth factor (VEGF) signaling pathway. nih.govtandfonline.com The anti-angiogenic potential of these compounds has been demonstrated in both in vitro assays, such as those measuring endothelial cell proliferation, and in vivo models like the chicken chorioallantoic membrane (CAM) assay. nih.gov
| Compound Class/Derivative | Assay/Model | Key Findings |
| Fused pyrazolo[4,3-c]quinoline motifs | In vitro endothelial cell proliferation; Chicken chorioallantoantoic membrane (CAM) assay | Emerged as potent anti-angiogenic compounds. nih.gov |
| Novel pyrazoles synthesized from arginine and dibromo ketones (e.g., 5a-e) | In vivo yolk sac membrane (YSM) assay | Compounds 5a–e showed significant antiangiogenic effects by inhibiting new blood vessel formation. tandfonline.comtandfonline.com |
| Pyrazolopyrimidines | General (Kinase inhibition assays) | A major class of pyrazole derivatives investigated for anti-angiogenic action, primarily as kinase inhibitors. nih.gov |
Antioxidant Activity and Lipid Peroxidation Inhibition
Many pyrazole and aminopyrazole derivatives have been identified as potent antioxidant agents. mdpi.comresearchgate.netnih.gov Their mechanisms of action often involve scavenging free radicals and inhibiting oxidative processes. researchgate.netnih.gov The antioxidant capacity of these compounds has been confirmed through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov
A crucial aspect of antioxidant defense is the inhibition of lipid peroxidation, the oxidative degradation of lipids that leads to cellular damage. nih.gov Several pyrazole and pyrazoline derivatives have demonstrated a strong ability to inhibit lipid peroxidation, often measured by their capacity to prevent the oxidation of linoleic acid induced by radicals like AAPH (2,2′-azobis(2-amidinopropane) hydrochloride). mdpi.comscilit.com
| Compound Class/Derivative | Antioxidant Assay | Lipid Peroxidation Assay | Key Findings |
| 5-Aminopyrazole derivatives (4b, 4c) | DPPH radical scavenging | Not specified | Showed the best antioxidant activity (AA%) values of 27.65% and 15.47%, respectively. mdpi.comresearchgate.net |
| 4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride | ABTS, FRAP, ORAC tests | Not specified | Showed pronounced antioxidant activity in multiple assays. nih.gov |
| Novel pyrazoles (e.g., 5f) | Hydroxyl and superoxide radical scavenging | Not specified | Compound 5f demonstrated the most potent antioxidant activity in both assays. tandfonline.comtandfonline.com |
| Pyrazoline and Pyrazole derivatives | DPPH, ABTS | AAPH-induced linoleate oxidation | All compounds highly inhibited lipid peroxidation (78–100%); showed moderate DPPH and ABTS radical scavenging. mdpi.comscilit.com |
Ulcerogenic Activity
A significant drawback of many non-steroidal anti-inflammatory drugs (NSAIDs) is their tendency to cause gastrointestinal ulceration. jst.go.jp Consequently, a major focus in the development of new anti-inflammatory agents, including those based on the pyrazole scaffold, is to create compounds with an improved safety profile. zsmu.edu.ua Studies on newly synthesized pyrazolone and pyrazole derivatives have often included assessments of their ulcerogenic liability. Encouragingly, several promising anti-inflammatory and analgesic pyrazole compounds have been reported to have a superior gastrointestinal safety profile compared to reference drugs. jst.go.jpresearchgate.net
| Compound Class/Derivative | Study Focus | Ulcerogenic Findings |
| 1-(4-chlorophenyl or benzenesulfonamide)-pyrazol-5(4H)-one derivatives | Anti-inflammatory and analgesic screening | Screened for ulcerogenic liability alongside activity. jst.go.jp |
| Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Anti-inflammatory evaluation | All tested compounds revealed a superior GIT safety profile in experimental rats. researchgate.net |
| FR140423 | Pharmacological profile of a selective COX-2 inhibitor | Described as a potent NSAID without gastrointestinal side effects. nih.gov |
Protein Glycation Inhibition
Protein glycation is a non-enzymatic process where reducing sugars react with proteins, leading to the formation of advanced glycation end-products (AGEs). researchgate.netnih.gov The accumulation of AGEs is implicated in the progression of diabetic complications and other diseases. nih.govgoogle.com The development of AGE inhibitors is therefore a significant therapeutic goal. The pyrazole scaffold has been identified as possessing this potential activity. mdpi.com Research in this area often uses aminoguanidine as a standard inhibitor for comparison. nih.gov Studies focus on a compound's ability to inhibit the formation of fluorescent AGEs or to trap reactive intermediate species like methylglyoxal. nih.govmdpi.com While specific data for a wide range of pyrazoles is still emerging, the pyrazole class is recognized among those being investigated for this valuable biological activity. mdpi.com
| Inhibitor | Assay/Model | Key Findings |
| Aminoguanidine (Reference Standard) | BSA-Glucose/Fructose glycation model | Inhibits the formation of AGEs. nih.gov |
| Origanum majorana (OM) extract | In vitro AGE formation; Methylglyoxal trapping | Showed glycation inhibitory activity more effective than aminoguanidine. nih.gov |
| Lactobacillus fermentum | BSA-Glucose glycation model | Inhibition rate of pentosidine and total fluorescent AGEs was significantly higher than the positive control, aminoguanidine. mdpi.com |
Conclusion and Future Research Directions
Summary of Key Research Findings on 1-Cyclopentyl-1H-pyrazol-5-amine and Pyrazole-5-amine Derivatives
Research into pyrazole-containing compounds has established them as a cornerstone in medicinal chemistry and materials science. The pyrazole (B372694) nucleus is a key feature in numerous FDA-approved drugs, highlighting its pharmacological significance. nih.govmdpi.comnih.gov Derivatives of 5-aminopyrazole, in particular, serve as crucial starting materials for the synthesis of a wide array of biologically active heterocyclic compounds. nih.govbeilstein-journals.org
The broader class of pyrazole-5-amine derivatives exhibits a vast spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. nih.govmdpi.comnih.govacademicstrive.comnih.gov The versatility of the 5-aminopyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological effects and the exploration of structure-activity relationships (SAR). nih.govcornell.edu
While extensive research exists for the general class, specific studies focusing solely on This compound are less prevalent. However, its structural features suggest significant potential. The cyclopentyl group is a lipophilic moiety that can enhance binding affinity and modulate pharmacokinetic properties of a molecule. A notable study on pyrazole-based inhibitors of meprin α, a metalloprotease, revealed that a derivative bearing a cyclopentyl moiety at the pyrazole core exhibited potent inhibitory activity, comparable to a diphenylpyrazole derivative. nih.govresearchgate.net This finding underscores the importance of the cyclopentyl group for biological efficacy.
The primary role of this compound in the current body of research is that of a valuable synthetic intermediate. sigmaaldrich.com Its bifunctional nature, featuring a reactive amine group and the versatile pyrazole core, makes it an attractive building block for combinatorial chemistry and the synthesis of more complex, fused heterocyclic systems. nih.govrsc.org
Table 1: Selected Biological Activities of Pyrazole-5-amine Derivatives
| Derivative Class | Biological Activity | Reference |
| General Pyrazole-5-amines | Antimicrobial, Anticancer, Antioxidant | nih.gov |
| Fused Pyrazoles | Anti-diabetic, Anti-Alzheimer's | nih.gov |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives | Antiproliferative (Breast Cancer) | nih.gov |
| 3,5-Diaryl Pyrazole Derivatives | Anti-inflammatory (IL-6 and TNF-α inhibition) | nih.gov |
| Pyrazolo[1,5-a]quinazolines | Potential Kinase Inhibitors | rsc.org |
| 3-Cyclopentyl-5-phenyl-1H-pyrazol-4-yl Derivatives | Meprin α and β Inhibition | nih.govresearchgate.net |
| Pyrazolamine Derivatives | Anti-inflammatory, Antimicrobial | ontosight.ai |
Identification of Knowledge Gaps and Emerging Research Avenues
Despite the established importance of the pyrazole-5-amine scaffold, there are significant knowledge gaps concerning This compound itself. The most prominent gap is the lack of comprehensive studies dedicated to elucidating its specific biological profile and potential therapeutic applications. Its availability as a chemical building block has outpaced the investigation of its intrinsic bioactivity. sigmaaldrich.comachemblock.com
This gap points toward several emerging research avenues:
Systematic Biological Screening: A thorough investigation of this compound across a range of biological assays is warranted. This could uncover novel activities in areas where pyrazoles have already shown promise, such as oncology, infectious diseases, and inflammatory conditions. academicstrive.comglobalresearchonline.net
Exploration in Materials Science: The application of pyrazole derivatives extends to materials science, including the development of fluorescent dyes and agrochemicals. nih.govacademicstrive.comglobalresearchonline.net The specific properties that the cyclopentyl group might confer to such materials remain unexplored.
Advanced Structure-Activity Relationship (SAR) Studies: Research is needed to systematically explore how modifications to the cyclopentyl group and substitutions at other positions of the this compound scaffold influence biological activity. This could lead to the development of highly potent and selective agents. nih.gov
Synthesis of Novel Fused Systems: There is an opportunity to use this compound as a precursor to synthesize novel, complex heterocyclic systems. Rhodium-catalyzed C-H activation and annulation reactions, for instance, have been used on similar pyrazole amines to create diverse molecular frameworks. rsc.org
Potential for Further Development of this compound as a Synthetic Intermediate or Bioactive Scaffold
The potential for the further development of This compound is substantial, both as a versatile synthetic intermediate and as a foundational scaffold for drug discovery.
As a synthetic intermediate , its value lies in the reactive primary amine at the 5-position, which provides a handle for a multitude of chemical transformations, including acylation, alkylation, and condensation reactions to form larger, more complex molecules. beilstein-journals.org This makes it an ideal candidate for generating libraries of novel compounds for high-throughput screening, accelerating the discovery of new lead compounds.
As a bioactive scaffold , the combination of the pyrazole core and the cyclopentyl group is particularly promising. The pyrazole ring is a proven pharmacophore, present in many successful drugs. nih.govnih.gov The cyclopentyl substituent can enhance interactions with biological targets and improve metabolic stability, which are desirable properties in drug candidates. The demonstrated activity of a cyclopentyl-containing pyrazole against meprin α suggests its utility in designing specific enzyme inhibitors. nih.govresearchgate.net
Future development could focus on using this compound to design and synthesize targeted therapies. By leveraging its structural features, researchers can create new derivatives aimed at specific enzymes, receptors, or proteins implicated in disease, paving the way for the next generation of pyrazole-based therapeutics.
Q & A
Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?
- Methodological Answer :
- Crystal growth : Use slow evaporation from DCM/hexane (1:3) at 4°C to obtain single crystals .
- Twinned data : Apply SHELXD for structure solution and PLATON/SQUEEZE to model disordered solvent .
- Validation : Check R-factor convergence (<5%) and ADP consistency using Coot/REFMAC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
